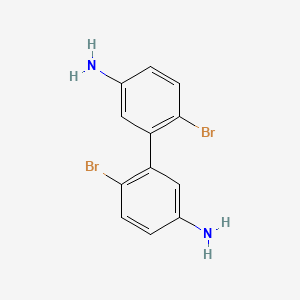

2,2'-Dibromo-5,5'-diaminobiphenyl

Description

Properties

Molecular Formula |

C12H10Br2N2 |

|---|---|

Molecular Weight |

342.03 g/mol |

IUPAC Name |

3-(5-amino-2-bromophenyl)-4-bromoaniline |

InChI |

InChI=1S/C12H10Br2N2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H,15-16H2 |

InChI Key |

HIEHVYFHYOUYLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-5,5’-diaminobiphenyl typically involves the bromination of 5,5’-diaminobiphenyl. One common method is the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination and high yield .

Industrial Production Methods

Industrial production of 2,2’-Dibromo-5,5’-diaminobiphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-5,5’-diaminobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

2,2’-Dibromo-5,5’-diaminobiphenyl has several applications in scientific research:

Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Pharmaceuticals: Potential use in drug development due to its unique structural features.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-5,5’-diaminobiphenyl involves its interaction with molecular targets through its bromine and amino groups. These functional groups can form bonds with other molecules, leading to various chemical transformations. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, applications, and reactivity of 2,2'-Dibromo-5,5'-diaminobiphenyl and related compounds:

Electronic and Physicochemical Properties

- Amino vs. Nitro Groups: The electron-donating NH₂ groups in this compound enhance solubility in acidic media and coordination capacity, whereas nitro groups in 2,2'-Dibromo-5,5'-dinitrobiphenyl are electron-withdrawing, reducing reactivity in coupling reactions but increasing thermal stability .

- Heterocyclic vs. Biphenyl Cores : Bipyridine and bithiophene derivatives exhibit stronger π-conjugation and charge-transfer properties compared to biphenyl analogs, making them superior for optoelectronic applications. For example, 5,5'-Dibromo-2,2'-bipyridine forms Ru complexes with intense metal-ligand charge transfer (MLCT) bands for light-emitting devices .

Application-Specific Performance

- Energy Storage: 2,2',5,5'-Tetrahydroxybiphenyl (a hydroxyl analog) demonstrates high capacity (305 mAh/g) in lithium batteries due to redox-active hydroxyl groups . In contrast, the diaminobiphenyl derivative may offer superior proton conductivity in fuel cells.

- Explosives : The nitro analog (2,2'-Dibromo-5,5'-dinitrobiphenyl) is a precursor to high-energy materials like TNBI salts, which exhibit detonation velocities comparable to RDX (~8,450 m/s) .

Q & A

Q. What are the standard synthetic protocols for preparing 2,2'-dibromo-5,5'-diaminobiphenyl, and what analytical methods validate its purity?

- Methodology : The compound is typically synthesized via a two-step process: (i) Nitration : Brominated biphenyl precursors (e.g., 2,2'-dibromobiphenyl) undergo nitration at the 5,5'-positions using mixed nitric-sulfuric acid under controlled conditions (<250°C). This yields 2,2'-dibromo-5,5'-dinitrobiphenyl . (ii) Reduction : The dinitro intermediate is hydrogenated using 5% ruthenium-on-charcoal in 2-propanol under H₂ gas, reducing nitro groups to amines. Yields range from 60–80% depending on catalyst loading and reaction time .

- Validation : Purity is confirmed via HPLC (>98%), NMR (distinct aromatic proton signals at δ 6.8–7.2 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How does the reactivity of 2,2'-dibromo-5,5'-dinitrobiphenyl compare to its diiodo analog in cross-coupling reactions?

- Key Insight : In phenylethynylation reactions, 2,2'-diiodo-5,5'-dinitrobiphenyl demonstrates superior reactivity over the dibromo analog. For example, diiodo derivatives achieve ~62% yield in Sonogashira couplings, whereas dibromo analogs yield <21% due to slower oxidative addition kinetics of C–Br bonds vs. C–I bonds in palladium-catalyzed systems .

- Experimental Design : Comparative studies require identical conditions (catalyst: Pd(PPh₃)₄, solvent: THF, 80°C) with stoichiometric CuI as an additive to minimize side reactions .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound for polymer precursors?

- Methodology : The 5,5'-diamine groups are exploited for imide or quinoxaline polymer synthesis. For example:

- Polyimide Synthesis : React with tetracarboxylic dianhydrides (e.g., 2,2'-dibromo-4,4',5,5'-biphenyltetracarboxylic dianhydride) in DMAc under nitrogen, followed by thermal cyclization (250–300°C) to achieve high thermal stability (Tg > 350°C) .

- Quinoxaline Derivatives : Condensation with diketones (e.g., hexafluoroacetone) in refluxing acetic acid yields fluorinated polymers with enhanced solubility and optical transparency .

Q. How can competing side reactions during nitration of 2,2'-dibromobiphenyl be mitigated to improve yields of 5,5'-dinitro derivatives?

- Data Contradiction Analysis : While nitration at 5,5'-positions is favored under mild conditions (<250°C), over-nitration at 4,4'-positions occurs at higher temperatures. Evidence from Hughes Aircraft Co. reports that prior reduction and protection of 5,5'-nitro groups (e.g., acetylation) enable selective 4,4'-nitration in subsequent steps .

- Optimization : Use a stepwise nitration protocol:

- Step 1: 5,5'-dinitration at 200°C (yield: ~75%).

- Step 2: Protect amines (e.g., acetyl chloride), then nitrate at 280°C for 4,4'-functionalization .

Data-Driven Challenges

Q. Why do discrepancies exist in reported yields for hydrogenation of 2,2'-dibromo-5,5'-dinitrobiphenyl to diaminobiphenyl?

- Analysis : Yields vary based on catalyst type and solvent polarity. For instance:

- Ruthenium-on-charcoal in 2-propanol : Achieves 62% yield due to efficient H₂ activation and minimal catalyst poisoning .

- Palladium/C in ethanol : Yields drop to ~45% due to competitive dehalogenation (C–Br bond cleavage) .

- Resolution : Monitor reaction progress via TLC (hexane/EtOAc 3:1) and quench upon complete nitro reduction to avoid over-hydrogenation.

Q. How does the steric and electronic profile of this compound influence its application in covalent organic frameworks (COFs)?

- Structure-Property Relationship :

- Steric Effects : The 2,2'-dibromo substitution creates a twisted biphenyl core (~45° dihedral angle), reducing π-π stacking and enhancing porosity in COFs .

- Electronic Effects : Electron-withdrawing bromines lower HOMO levels (−5.8 eV vs. −5.3 eV for non-brominated analogs), improving charge transport in optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.